molecular formula C25H20ClN3O3 B6010756 6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline

6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline

Cat. No.: B6010756
M. Wt: 445.9 g/mol
InChI Key: UAALUMMFBXNDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline, also known as FC-99, is a synthetic compound that belongs to the quinoline family. It was first synthesized in the 1970s and has since been studied extensively for its potential use in scientific research.

Mechanism of Action

The exact mechanism of action of 6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a reduction in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to inhibit the replication of HIV by blocking the activity of the viral protease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline for lab experiments is its relatively low cost and high yield. It is also relatively easy to synthesize, making it a convenient option for researchers. However, one limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties. Another area of interest is its potential use in the treatment of viral infections, such as COVID-19, as it has been shown to have anti-viral properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline involves several steps, including the reaction of 2-phenylquinoline with chloroacetyl chloride to form 6-chloro-2-phenylquinoline, which is then reacted with 4-(2-furoyl)-1-piperazinecarboxylic acid to form this compound. The overall yield of this synthesis method is relatively high, making it a cost-effective option for producing this compound in large quantities.

Scientific Research Applications

6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline has been extensively studied for its potential use in scientific research, particularly in the field of pharmacology. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, HIV, and Alzheimer's disease.

Properties

IUPAC Name

[4-(6-chloro-2-phenylquinoline-4-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3/c26-18-8-9-21-19(15-18)20(16-22(27-21)17-5-2-1-3-6-17)24(30)28-10-12-29(13-11-28)25(31)23-7-4-14-32-23/h1-9,14-16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAALUMMFBXNDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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